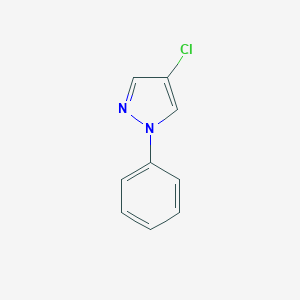

4-Chloro-1-phenylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWHISBYSDFHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345011 | |

| Record name | 4-Chloro-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-92-1 | |

| Record name | 4-Chloro-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-1-phenylpyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details established synthetic protocols and provides a consolidated summary of its key characterization data.

Chemical Properties and Structure

This compound is an organic compound featuring a pyrazole ring substituted with a chloro group at the 4-position and a phenyl group at the 1-position.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Molecular Weight | 178.62 g/mol | [2][3] |

| CAS Number | 6831-92-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 72.5-74.3 °C | [4] |

| Boiling Point | 106 °C (at 1 Torr) | [5] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct chlorination of 1-phenylpyrazole. Several chlorinating agents and reaction conditions have been reported to achieve this transformation.

A solvent-free and efficient method for the chlorination of 1-phenylpyrazole utilizes trichloroisocyanuric acid (TCCA) under mechanochemical conditions.[4][6] This approach offers high yields and avoids the use of bulk solvents, aligning with green chemistry principles.[4]

Experimental Protocol:

-

In a shaker cell (e.g., ZrO₂), combine 1-phenylpyrazole, trichloroisocyanuric acid (TCCA), and silica gel.[4]

-

Add a milling ball (e.g., ZrO₂) to the shaker cell.[4]

-

Mount the reaction vessel on a shaker mill and oscillate at a specified frequency (e.g., 30.0 Hz) for a designated time (e.g., 45 minutes).[4]

-

After the reaction, extract the resulting mixture with a suitable solvent such as dichloromethane (CH₂Cl₂).[4]

-

Filter the extract through a short pad of silica to remove any insoluble solids.[4]

-

Wash the filtrate with a 5% sodium thiosulfate (NaS₂O₃) solution to quench any remaining active chlorine.[4]

-

Remove the solvent by rotary evaporation to yield this compound.[4] A yield of 93% has been reported for this method.[4]

An alternative method involves the reaction of 1-phenylpyrazole with hypochloric acid or its salts in the substantial absence of carboxylic acid.[7]

Experimental Protocol:

-

Dissolve the starting pyrazole in a suitable solvent.[7]

-

Add a solution of hypochloric acid or a salt thereof (e.g., NaOCl) to the reaction mixture at a temperature between -20 °C and +70 °C.[7] The reaction is preferably carried out between 0 °C and 40 °C.[7]

-

Monitor the reaction progress using a suitable analytical technique such as HPLC.[7]

-

Upon completion, adjust the pH of the mixture and extract the product with an organic solvent (e.g., ethyl acetate).[7]

-

Dry the combined organic phases and remove the solvent under reduced pressure to obtain this compound.[7]

Synthesis Pathway Diagram:

Caption: Synthesis of this compound via chlorination.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key characterization data.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 7.31 | t | 7.6 | 1H | [4] |

| 7.45 | t | 7.8 | 2H | [4] |

| 7.63 | d | 7.6 | 2H | [4] |

| 7.65 | s | - | 1H | [4] |

| 7.90 | s | - | 1H | [4] |

| Solvent: CDCl₃ |

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 112.5 | C | [4] |

| 119.1 | CH | [4] |

| 125.0 | CH | [4] |

| 127.1 | CH | [4] |

| 129.7 | CH | [4] |

| 139.6 | C | [4] |

| 139.8 | C | [4] |

| Solvent: CDCl₃ |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment | Reference |

| 178 | 99.99 | [M]⁺ | [2] |

| 180 | 33.30 | [M+2]⁺ | [2] |

| 116 | 22.00 | [2] | |

| 77 | 85.10 | [C₆H₅]⁺ | [2] |

| 51 | 65.30 | [2] | |

| Ionization Mode: Electron Ionization (EI) |

While a detailed IR spectrum with peak assignments was not found in the search results, IR spectroscopy is a standard characterization technique. Expected characteristic peaks would include C-H stretching for the aromatic rings, C=C and C=N stretching within the phenyl and pyrazole rings, and the C-Cl stretching vibration.

Experimental Workflow for Characterization

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has outlined robust and reproducible methods for the synthesis of this compound and has consolidated its key characterization data from various sources. The provided experimental protocols and spectral information will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile building block in their research endeavors.

References

- 1. CAS 6831-92-1: 4-Chloro-1-phenyl-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H7ClN2 | CID 601137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. chembk.com [chembk.com]

- 6. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

mechanism of 4-Chloro-1-phenylpyrazole formation

An In-depth Technical Guide on the Formation Mechanism of 4-Chloro-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation mechanism of this compound, a significant heterocyclic compound. The document details various synthetic methodologies, presents quantitative data in a structured format, and elucidates the underlying reaction mechanisms.

Synthetic Methodologies

The formation of this compound from 1-phenylpyrazole primarily proceeds via electrophilic halogenation. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 position is the most electron-rich and sterically accessible, leading to regioselective chlorination. Several methods have been developed for this transformation, each with distinct advantages in terms of yield, reaction conditions, and environmental impact.

Mechanochemical Chlorination

A solvent-free mechanochemical approach using trichloroisocyanuric acid (TCCA) as the chlorinating agent has been reported to be highly efficient.[1] This method offers high yields and aligns with the principles of green chemistry by avoiding bulk solvents.

Electrochemical Chlorination

Electrosynthesis provides another route to 4-chloro-substituted pyrazoles. This method involves the anodic chlorination of pyrazoles in an aqueous sodium chloride solution using a platinum anode.[2] The efficiency of this process is dependent on the structure of the starting pyrazole and the reaction conditions.

Chlorination with Hypochloric Acid

A patented method describes the preparation of 4-chloropyrazoles by reacting a pyrazole with hypochloric acid or its salts.[3] This reaction is carried out in the substantial absence of any carboxylic acid to achieve high yields.

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental protocols for the synthesis of this compound.

Table 1: Mechanochemical Chlorination of 1-Phenylpyrazole [1]

| Parameter | Value |

| Starting Material | 1-Phenylpyrazole |

| Chlorinating Agent | Trichloroisocyanuric acid (TCCA) |

| Molar Ratio (Pyrazole:TCCA) | ~2.5 : 1 |

| Milling Frequency | 30.0 Hz |

| Reaction Time | 45 min |

| Yield | 93% |

Table 2: Electrochemical Chlorination of Pyrazole Derivatives [2]

| Starting Pyrazole | Current Density (A/cm²) | Temperature (°C) | Passed Charge (F/mol) | Product Yield (%) |

| Pyrazole | 0.1 | 15 | 2 | 68 (4-chloropyrazole) |

| 3,5-Dimethylpyrazole | 0.1 | 15 | 2 | 92 (4-chloro-3,5-dimethylpyrazole) |

| 1,5-Dimethylpyrazole | 0.1 | 15 | 2 | 53 (4-chloro-1,5-dimethylpyrazole) |

Table 3: Chlorination of Pyrazole with Sodium Hypochlorite [3]

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Yield |

| Pyrazole | Sodium Hypochlorite (NaOCl) | Water | 5-30 | 99% (4-chloropyrazole) |

Experimental Protocols

Detailed Methodology for Mechanochemical Chlorination[1]

-

Reactant Charging: 1-phenylpyrazole (6.36 mmol), TCCA (2.54 mmol), and silica gel (200.0 mg) are placed into a ZrO2 shaker cell with one ZrO2 milling ball (10.0 mm diameter).

-

Milling: The reaction vessel is mounted on a shaker mill and oscillated at 30.0 Hz for 45 minutes.

-

Extraction and Quenching: The resulting mixture is extracted with CH2Cl2 and filtered through a short pad of silica. The filtrate is washed with a 5% NaS2O3 solution to quench any remaining active chlorine.

-

Isolation: The solvent is removed by rotary evaporation to yield this compound.

-

Analysis: The product is characterized by GC-MS and ESI-MS. GC-MS analysis is performed on a Shimadzu QP2010SE system with an Rtx-5MS column. ESI-MS analysis is conducted with an ion spray voltage of 4.5kV and a capillary temperature of 200 °C.

Detailed Methodology for Electrochemical Chlorination[2]

-

Electrolysis Setup: A diaphragm electrolysis cell with a platinum anode and a copper cathode is used. The reaction is carried out in a heterophase system of an aqueous NaCl solution and CHCl3.

-

Reaction Conditions: The electrolysis is conducted under galvanostatic conditions. The specific current density, temperature, and charge passed per mole of pyrazole are controlled (see Table 2).

-

Work-up: After electrolysis, the organic layer is separated, and the aqueous layer is extracted with CHCl3. The combined organic extracts are dried over CaCl2.

-

Isolation: The solvent is evaporated, and the residue is analyzed to determine the product yield.

Reaction Mechanism and Visualization

The formation of this compound proceeds through an electrophilic aromatic substitution mechanism. The pyrazole ring acts as the nucleophile, and a chloronium ion (or a polarized chlorine source) acts as the electrophile.

Proposed General Mechanism

-

Generation of the Electrophile: The chlorinating agent (e.g., TCCA, NaOCl) generates an electrophilic chlorine species.

-

Nucleophilic Attack: The electron-rich pyrazole ring, specifically the C4 carbon, attacks the electrophilic chlorine. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.

References

Spectroscopic Analysis of 4-Chloro-1-phenylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of 4-Chloro-1-phenylpyrazole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. A thorough understanding of their spectroscopic properties is crucial for structure elucidation, purity assessment, and the rational design of novel therapeutic agents and functional materials. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to characterize these derivatives. It includes a compilation of quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Introduction to this compound Derivatives

This compound and its derivatives are heterocyclic compounds built upon a pyrazole ring system. The presence of a phenyl group at the 1-position and a chloro substituent at the 4-position, along with other potential modifications, gives rise to a diverse range of molecules with varied physicochemical and biological properties. Spectroscopic analysis is indispensable for confirming the chemical structure and purity of newly synthesized derivatives.

Spectroscopic Characterization

The structural features of this compound derivatives can be comprehensively elucidated using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei.

¹H NMR Spectra: The proton NMR spectra of this compound derivatives typically show distinct signals for the protons on the pyrazole and phenyl rings. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nature of other substituents.

¹³C NMR Spectra: The carbon NMR spectra provide information on all non-equivalent carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) and the carbons of the phenyl and pyrazole rings exhibit characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound | - | - | Data available on SpectraBase | [1] |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | CDCl₃ | 8.20 (d, J = 8.8 Hz, 2H), 8.02 (dd, J = 1.2, 6.8 Hz, 2H), 7.61 (t, J = 7.2 Hz, 1H), 7.62–7.46 (m, 9H), 6.66 (s, 1H), 3.78 (t, J = 1.6 Hz, 1H), 2.74 (s, 1H), 2.43 (s, 3H) | 170.4, 148.8, 147.4, 145.3, 138.1, 131.9, 131.4, 129.0, 128.4, 128.3, 127.4, 126.1, 125.1, 123.6, 114.4, 90.1, 57.5, 41.9, 13.8 | [2] |

| 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | CDCl₃ | 7.49 (d, J = 2.0 Hz, 1H), 7.30 (d, J = 8.5 Hz, 2H), 7.26 (d, J = 6.5 Hz, 2H), 7.20 – 7.16 (m, 2H), 7.02 (m, 3H), 6.84 (d, J = 8.4 Hz, 1H), 6.82 – 6.75 (m, 1H), 5.21 (dd, J = 12.3, 7.2 Hz, 1H), 3.98 (s, 3H), 3.90 (s, 3H), 3.82 (dd, J = 16.9, 12.3 Hz, 1H), 3.08 (dd, J = 16.9, 7.2 Hz, 1H) | 150.01, 149.17, 146.90, 144.88, 141.20, 133.30, 129.35, 128.98, 127.36, 125.57, 119.19, 119.11, 113.32, 110.62, 108.09, 63.93, 55.97, 43.68 | [3] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1000 |

| C-Cl | Stretching | 850 - 550 |

| N-H (if present) | Stretching | 3500 - 3300 |

| C=O (if present) | Stretching | 1750 - 1650 |

For instance, the IR spectrum of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene shows characteristic bands at 3057, 2924, 2862 (C-H stretching), 1599 (C=N), and 1508, 1345 cm⁻¹ for the nitro group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | GC-MS (EI) | 178 | 116, 77, 51 | [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 4: UV-Vis Absorption Data for a this compound Derivative

| Compound | Solvent | λmax (nm) |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | EtOH | 255 (before irradiation), 260, 415 (after irradiation) |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | DCM | 255 (before irradiation), 265, 420 (after irradiation) |

These data indicate a photochromic behavior, where UV irradiation induces a change in the electronic structure of the molecule.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Parameters: Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Grinding: Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer a portion of the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5]

-

GC Conditions:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: Employ a temperature gradient to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

Ion Source and Transfer Line Temperatures: Maintain at temperatures that prevent condensation (e.g., 230 °C and 280 °C, respectively).

-

-

Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum with spectral libraries or by interpreting the fragmentation pattern.

UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest. Ethanol, methanol, and dichloromethane are common choices.[6][7]

-

Sample Preparation: Prepare a stock solution of the this compound derivative of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[8]

-

Sample Measurement: Record the UV-Vis spectrum of each of the prepared solutions against the solvent blank over the desired wavelength range (e.g., 200-800 nm).[3][8]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized this compound derivative.

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

Conclusion

The spectroscopic analysis of this compound derivatives through NMR, IR, MS, and UV-Vis techniques provides a comprehensive understanding of their chemical structures. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the accurate characterization and development of novel pyrazole-based compounds.

References

- 1. This compound | C9H7ClN2 | CID 601137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. eu-opensci.org [eu-opensci.org]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

The Expanding Therapeutic Potential of Pyrazole Scaffolds: A Technical Guide to Biological Activity Screening

For Immediate Release

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, consistently serving as the foundation for a diverse array of therapeutic agents.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the development of drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies employed in the biological activity screening of novel pyrazole compounds, supported by data presentation and visual workflows.

Synthetic Strategies: Paving the Way for Novel Derivatives

The journey to discovering biologically active pyrazole compounds begins with their synthesis. A variety of methods are employed, ranging from classical condensation reactions to modern catalytic techniques.[7] The most common approach involves the reaction of a hydrazine moiety with a 1,3-dicarbonyl compound or its equivalent.[7][8] Other notable methods include 1,3-dipolar cycloadditions of diazo compounds with alkynes and multicomponent reactions that allow for the efficient construction of complex pyrazole derivatives in a single step.[5][8][9] The versatility in synthetic routes enables extensive structural modifications, which is crucial for optimizing biological activity and drug-like properties.[3]

A Spectrum of Biological Activities and Screening Methodologies

Novel pyrazole derivatives are routinely screened for a variety of biological activities. The following sections detail the experimental protocols for key therapeutic areas.

Anticancer Activity

Pyrazole-containing compounds have shown significant promise as anticancer agents, with several derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[10][11][12]

Data on Anticancer Activity of Selected Pyrazole Derivatives:

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Pyrazole-indole hybrid 7a | HepG2 | 6.1 ± 1.9 | [13] |

| Pyrazole-indole hybrid 7b | HepG2 | 7.9 ± 1.9 | [13] |

| 3-(trifluoromethyl)-5-arylpyrazole | - | 0.02 (COX-2) | [14] |

| 5-phenyl-1H-pyrazole derivative | BRAFV600E | 0.33 | [5] |

| Pyrazolo-pyrimidine | - | 0.015 | [14] |

| Pyrazole-thiazole hybrid | - | 0.03 (COX-2), 0.12 (5-LOX) | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[15]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds and incubated for a specified period (e.g., 48 hours).[16]

-

MTT Addition: An MTT solution is added to each well and incubated to allow for the metabolic conversion of MTT into formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[15]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[15]

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.

Experimental Workflow for Anticancer Activity Screening

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and pyrazole derivatives have demonstrated significant potential in this area.[17][18][19]

Data on Antimicrobial Activity of Selected Pyrazole Derivatives:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [17] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [17] |

| Compound 2 | Aspergillus niger | 1 | [17] |

| Hydrazone 21a | Antibacterial | 62.5–125 | [18] |

| Hydrazone 21a | Antifungal | 2.9–7.8 | [18] |

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

The agar diffusion method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[18]

-

Media Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi, is prepared and sterilized.[17]

-

Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

-

Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

-

Well/Disc Application: Wells are punched into the agar, or sterile paper discs impregnated with the test compound at various concentrations are placed on the surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17]

-

Zone of Inhibition Measurement: The diameter of the clear zone around the well or disc, where microbial growth is inhibited, is measured in millimeters.

-

Minimum Inhibitory Concentration (MIC): The MIC, the lowest concentration of the compound that inhibits visible growth, can be determined through serial dilution methods.[17]

General Workflow for Antimicrobial Activity Screening

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[14][20][21] Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core.[17]

Data on Anti-inflammatory Activity of Selected Pyrazole Derivatives:

| Compound | Assay | Result | Reference |

| Compound 2g | Lipoxygenase inhibition | IC50 = 80 µM | [20] |

| Compound 9b | LPS-induced TNF-α release | 66.4% inhibition | [22] |

| Compound 4a | Xylene-induced ear edema | 48.71% inhibition | [22] |

| Compound N9 | Carrageenan-induced rat paw edema | Relative activity to celecoxib: 1.08 | [21] |

| Compound N7 | Cotton granuloma test | Relative activity to celecoxib: 1.13 | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[21]

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test pyrazole compound or a reference drug (e.g., diclofenac sodium) is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole compounds are attributed to their interaction with various cellular targets and signaling pathways. For instance, the anticancer effects can be mediated through the inhibition of kinases like BRAF and the induction of apoptosis.[5][13] The anti-inflammatory properties are often linked to the inhibition of the COX enzymes, which are key in the prostaglandin synthesis pathway, and the suppression of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB signaling pathway.[14][22][23]

Simplified COX Inhibition Pathway

Simplified NF-κB Signaling Pathway in Inflammation

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives underscore their therapeutic potential. A systematic approach to biological activity screening, employing a battery of in vitro and in vivo assays, is crucial for the identification and optimization of lead compounds. This guide provides a foundational understanding of the key experimental protocols and workflows, aiming to facilitate the ongoing efforts in the discovery and development of novel pyrazole-based therapeutics.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. srrjournals.com [srrjournals.com]

- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. benchchem.com [benchchem.com]

- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones – Oriental Journal of Chemistry [orientjchem.org]

- 20. mdpi.com [mdpi.com]

- 21. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-phenylpyrazole is a halogenated aromatic heterocyclic compound belonging to the phenylpyrazole class. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and potential reactions, and an exploration of the biological activities and associated signaling pathways characteristic of the broader phenylpyrazole family. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and agrochemical development.

Chemical and Physical Properties

This compound, with the CAS number 6831-92-1, is a solid at room temperature.[1][2] Its core structure consists of a pyrazole ring chlorinated at the 4-position and substituted with a phenyl group at the 1-position. This substitution pattern imparts specific physicochemical properties that are crucial for its reactivity and potential applications.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂ | [1][3] |

| Molar Mass | 178.62 g/mol | [1][3] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point | 106 °C at 1 Torr | [1] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | -1.34 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral data are provided in the following table.

| Spectrum Type | Key Data/Signals | Source(s) |

| ¹³C NMR | Instrument: BRUKER WH-90 | [3] |

| ¹⁵N NMR | Instrument: Not specified | [3] |

| GC-MS | m/z peaks: 178 (99.99), 77 (85.10), 51 (65.30), 180 (33.30), 116 (22.00) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and potential reactions of this compound are critical for its practical application in research and development.

Synthesis of this compound via Mechanochemical Chlorination

A solvent-free mechanochemical method offers an efficient and environmentally friendly route for the synthesis of this compound.

Experimental Workflow for Mechanochemical Synthesis

Caption: Workflow for the mechanochemical synthesis of this compound.

Protocol:

-

Charging the Reaction Vessel: Into a ZrO₂ shaker cell, add 1-phenylpyrazole (917 μL, 6.36 mmol), trichloroisocyanuric acid (TCCA) (591.0 mg, 2.54 mmol), silica gel (200.0 mg), and one ZrO₂ milling ball (10.0 mm diameter).

-

Mechanochemical Reaction: Mount the reaction vessel on a shaker mill and oscillate at a frequency of 30.0 Hz for 45 minutes.

-

Work-up:

-

Extract the resulting mixture with dichloromethane (CH₂Cl₂).

-

Filter the extract through a short pad of silica gel on a frit to remove any insoluble solids.

-

Wash the filtrate with a 5% aqueous solution of sodium thiosulfate (NaS₂O₃) to quench any remaining active chlorine.

-

Remove the solvent from the organic phase via rotary evaporation to yield the final product, this compound.

-

Potential Reactions: Suzuki-Miyaura Cross-Coupling

While a specific protocol for this compound is not detailed in the searched literature, Suzuki-Miyaura cross-coupling is a common and powerful method for forming carbon-carbon bonds with aryl halides. The following is a general protocol for the Suzuki coupling of a related 4-bromopyrazole, which can be adapted for this compound, likely requiring more forcing conditions (e.g., stronger base, higher temperature, or a more active catalyst).

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole:

-

Reaction Setup: In a reaction vessel, combine the 4-halopyrazole (1.0 equiv), an arylboronic acid (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-phenylpyrazole.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the broader class of phenylpyrazoles exhibits significant biological activities, primarily as insecticides and herbicides.

Insecticidal Activity: GABA-gated Chloride Channel Inhibition

Many phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system.

Mechanism of Action:

Phenylpyrazoles bind to the chloride channel of the GABA receptor complex, blocking the influx of chloride ions into the neuron. This disruption of the normal inhibitory signal leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death. The selectivity for insects over mammals is attributed to a higher binding affinity for the insect GABA receptor.

GABA Receptor Signaling Pathway and Inhibition by Phenylpyrazoles

Caption: Phenylpyrazole inhibition of the GABA-A receptor signaling pathway.

Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

Certain phenylpyrazole derivatives function as herbicides by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.

Mechanism of Action:

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This substrate leaks from the chloroplast and is rapidly oxidized in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell leakage and death of the plant.

PPO Inhibition Signaling Pathway

Caption: Phenylpyrazole inhibition of the Protoporphyrinogen Oxidase (PPO) pathway.

Conclusion

This compound is a compound with well-defined physicochemical properties and accessible synthetic routes. While specific biological data on this particular molecule is not abundant, its structural class, the phenylpyrazoles, is of significant interest in the development of insecticides and herbicides due to their potent and selective mechanisms of action on key biological pathways. This technical guide provides a foundational understanding of this compound for researchers and professionals, serving as a catalyst for further investigation and application in various fields of chemical and biological sciences.

References

4-Chloro-1-phenylpyrazole: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their unique structural and electronic properties have led to their incorporation into a myriad of biologically active compounds. Among the vast family of pyrazole derivatives, 4-chloro-1-phenylpyrazole stands out as a particularly valuable and versatile building block. The presence of a reactive chlorine atom at the 4-position, coupled with the stability conferred by the N-phenyl group, makes it an ideal starting material for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. Pyrazole and its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | [ChemBK] |

| Molar Mass | 178.62 g/mol | [ChemBK] |

| Melting Point | 74-76 °C | [ChemBK] |

| Boiling Point | 106 °C (at 1 Torr) | [ChemBK] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [ChemBK] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and THF. |

Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its use as a building block. While several methods for pyrazole synthesis exist, including the condensation of 1,3-dicarbonyl compounds with hydrazines and various cycloaddition reactions, the direct chlorination of 1-phenylpyrazole is a common and effective approach.[4][5]

Experimental Protocol: Chlorination of 1-Phenylpyrazole

This protocol describes the chlorination of 1-phenylpyrazole using trichloroisocyanuric acid (TCCA) in a solvent-free mechanochemical process, which offers high yield and environmentally friendly conditions.

Materials:

-

1-Phenylpyrazole

-

Trichloroisocyanuric acid (TCCA)

-

Silica gel

-

Zirconia milling balls (5.0 mm diameter)

-

Milling vessel

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Into a milling vessel, add 1-phenylpyrazole (2.0 mmol), trichloroisocyanuric acid (0.066 mmol), silica gel (200.0 mg), and two zirconia milling balls.

-

Mill the mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a round-bottom flask using ethyl acetate.

-

Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography if necessary, although this method often yields a product of high purity.

Expected Yield: 93%[6]

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.90 (s, 1H), 7.65 (s, 1H), 7.63 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.8 Hz, 2H), 7.31 (t, J = 7.6 Hz, 1H).[6]

-

¹³C NMR (100 MHz, CDCl₃): δ 139.8, 139.6, 129.7, 127.1, 125.0, 119.1, 112.5.[6]

Reactions of this compound as a Building Block

The chlorine atom at the 4-position of the pyrazole ring is amenable to various cross-coupling reactions, making it a powerful tool for introducing molecular diversity. The Suzuki-Miyaura coupling is a particularly prominent example, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of halo-heterocycles and can be adapted for this compound.[7][8]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.5 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Argon or Nitrogen gas

-

Schlenk tube or similar reaction vessel

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (1,4-dioxane/water, 4:1).

-

Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with stirring. Monitor the reaction progress by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-phenylpyrazole.

Applications in Drug Discovery and Agrochemicals

Derivatives of this compound have shown significant promise in various fields, most notably in the development of pharmaceuticals and agrochemicals.

As Precursors to COX-2 Inhibitors

A significant application of pyrazole-containing compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[3] The renowned anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.[9] this compound serves as a key intermediate for the synthesis of various Celecoxib analogues, where the 4-position can be functionalized to modulate the compound's activity and selectivity.[1][10]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of some celecoxib analogues derived from pyrazole precursors.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.7 | 0.07 | 110 | [1] |

| Analogue 10a | 8.3 | 0.19 | 43.7 | [1] |

| Analogue 10b | 258 | 0.73 | 353.4 | [1] |

In Anticancer Drug Discovery

The pyrazole scaffold is also a "privileged structure" in the design of anticancer agents, targeting various protein kinases and other cellular pathways.[2][11] Derivatives of this compound have been investigated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines.[12][13]

In Agrochemicals

The unique biological activities of pyrazole derivatives extend to the field of agrochemicals. Certain substituted pyrazoles exhibit herbicidal, insecticidal, and fungicidal properties, making them valuable for crop protection.

Visualizing Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

Synthesis and Functionalization of this compound

Caption: Synthetic route to this compound and its subsequent functionalization via Suzuki coupling.

Experimental Workflow for Synthesis and Biological Evaluation

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.

COX Inhibition Signaling Pathway

Caption: Simplified signaling pathway of COX inhibition by pyrazole derivatives.

Conclusion

This compound has firmly established itself as a valuable and highly versatile building block in the field of organic synthesis. Its straightforward preparation and the reactivity of the C4-chloro substituent provide a gateway to a vast chemical space of novel compounds. The demonstrated success of its derivatives, particularly in the realm of COX inhibition and anticancer research, underscores its significance for drug discovery professionals. The detailed protocols and data presented in this guide aim to facilitate the exploration of this powerful scaffold, encouraging further innovation in the synthesis of next-generation pharmaceuticals and other advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. html.rhhz.net [html.rhhz.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. srrjournals.com [srrjournals.com]

The Expanding Therapeutic Landscape of Substituted Phenylpyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted phenylpyrazoles, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and development efforts in this promising area.

Anticancer Applications of Phenylpyrazole Derivatives

Substituted phenylpyrazoles have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several phenylpyrazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and cell proliferation.

Table 1: In Vitro Efficacy of Phenylpyrazole Derivatives as RTK Inhibitors

| Compound ID | Target | Cell Line | Assay Type | IC50/GI50 | Reference |

| Compound 6b | VEGFR-2/CDK-2 | HepG2 | Kinase Assay | IC50 = 0.2 µM (VEGFR-2) | [1] |

| Compound 11 | VEGFR-2 | A549, HepG-2, Caco-2, MDA | Kinase Assay | IC50 = 0.19 µM (VEGFR-2) | [2] |

| Phenylbipyridinylpyrazole 5e | Not Specified | Leukemia SR | NCI-60 Screen | 96% growth inhibition at 10 µM | [3][4] |

| Phenylbipyridinylpyrazole 5c | Not Specified | NCI-60 Panel | NCI-60 Screen | Mean Growth = 53% at 10 µM | [3][4] |

| Phenylbipyridinylpyrazole 5h | Not Specified | NCI-60 Panel | NCI-60 Screen | Mean Growth = 58% at 10 µM | [3][4] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against VEGFR-2.

-

Reagents and Materials: Recombinant human VEGFR-2, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase assay buffer. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the luminescence, which is inversely proportional to the kinase activity. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.

Signaling Pathway: VEGFR-2 Inhibition

Phenylpyrazole inhibitors typically act by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and downstream signaling.

References

- 1. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 4-Chloro-1-phenylpyrazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-1-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing the logical workflows and signaling pathways involved. Understanding the intricate relationship between the chemical structure of these analogs and their biological function is paramount for the rational design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs has been investigated against various targets, including kinases, microbial enzymes, and cancer cell lines. The following table summarizes the quantitative data from several studies, highlighting the impact of substitutions on the phenyl ring and other positions of the pyrazole core.

| Compound ID | R1 (at N1 of pyrazole) | R2 (at C3 of pyrazole) | R3 (at C4 of pyrazole) | R4 (at C5 of pyrazole) | Biological Target/Assay | Activity Data | Reference |

| 1 | 4-chlorophenyl | methyl | H | H | Trypanosoma cruzi amastigotes | pIC50 < 4.2 | [1] |

| 2 | 4-chlorophenyl | H | H | H | Anticancer (Glioma cells) | Promising growth inhibitory properties | [2] |

| 3 | phenyl | trifluoromethyl | H | 5-(4-chlorophenyl) | Anti-inflammatory | Optimal activity | [3] |

| 4j | 4-chlorophenyl | H | pyrano[2,3-c] fused ring | H | AKT2/PKBβ Kinase | Low micromolar activity | [2] |

| 11r | cyclopropanecarbonyl | 3-(2-amino-5-chlorophenyl) | H | H | nNOS inhibition | 70% inhibition | [4] |

| 32j | H | H | H | aminomethylene linked to 3',4'-dichloro-(1,1'-biphenyl)-3-yl | Anti-HIV | 6-fold more potent than lead | [5][6] |

Experimental Protocols

The synthesis and biological evaluation of this compound analogs involve a series of well-established chemical and biological procedures.

General Synthesis of this compound Analogs

A common synthetic route to this compound analogs involves the cyclocondensation of a substituted phenylhydrazine with a suitable 1,3-dicarbonyl compound, followed by chlorination.

Step 1: Synthesis of 1-phenylpyrazole. A solution of a substituted phenylhydrazine is reacted with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent like ethanol, often with a catalytic amount of acid or base. The reaction mixture is typically refluxed for several hours. After cooling, the product is isolated by filtration or extraction.[6]

Step 2: Chlorination of the pyrazole ring. The synthesized 1-phenylpyrazole is dissolved in a suitable solvent, and a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride is added. The reaction is stirred at room temperature or heated to achieve complete chlorination at the C4 position. The final product is then purified using techniques like recrystallization or column chromatography.

Biological Activity Assays

Kinase Inhibition Assay: The inhibitory activity of the compounds against specific kinases, such as AKT2/PKBβ, is often determined using a fluorescence polarization-based binding assay or an in vitro kinase assay.[2][7] In a typical kinase assay, the compound of interest is incubated with the kinase, a substrate peptide, and ATP. The extent of substrate phosphorylation is then quantified, often by measuring the incorporation of radiolabeled phosphate or by using a phosphospecific antibody.

Antiproliferative Assay: The effect of the compounds on the proliferation of cancer cell lines (e.g., glioma cells) is commonly assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[8] This assay measures the amount of ATP present, which is an indicator of metabolically active cells. Cells are seeded in 96-well plates, treated with various concentrations of the test compounds, and incubated for a specified period. The luminescent signal is then measured to determine cell viability.

Antimicrobial Activity Assay: The antibacterial and antifungal activities of the synthesized compounds can be screened using the agar well diffusion method. A standardized inoculum of the test microorganism is spread on an agar plate, and wells are created in the agar. The test compound, dissolved in a suitable solvent like DMSO, is added to the wells. After incubation, the diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological screening of this compound analogs.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

Logical Relationship in SAR Studies

The process of establishing a structure-activity relationship is an iterative cycle of design, synthesis, and testing. The following diagram outlines the logical flow of this process.

Caption: The iterative cycle of a structure-activity relationship (SAR) study.

Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by all this compound analogs are not fully elucidated, their activity as kinase inhibitors suggests interference with cellular signaling cascades. For instance, inhibition of the PI3K/AKT pathway is a known mechanism for some anticancer agents.[2]

Caption: A potential mechanism of action for anticancer this compound analogs via inhibition of the PI3K/AKT signaling pathway.

References

- 1. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling New Frontiers: A Technical Guide to Novel Biological Targets of 4-Chloro-1-phenylpyrazole Derivatives

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery of new biological targets for compounds containing the 4-Chloro-1-phenylpyrazole core. While this scaffold is historically recognized for its role in insecticides targeting GABA-gated chloride channels, recent research has unveiled a broader therapeutic potential, implicating novel protein targets in oncology and neurodegenerative disease. This document outlines the identification and validation of these new targets, providing quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and development.

Newly Identified Biological Targets

Recent investigations have successfully identified and characterized three novel biological targets for derivatives of this compound:

-

Protein Kinase Bβ (AKT2/PKBβ): A key node in cell survival and proliferation signaling, particularly implicated in the progression of cancers such as glioma.

-

Myeloid Cell Leukemia-1 (MCL-1): An anti-apoptotic protein of the BCL-2 family, which is a critical survival factor for many cancer cells, making it a prime target for therapeutic intervention.

-

14-3-3 Proteins (ε and θ isoforms): A family of highly conserved regulatory proteins involved in a multitude of cellular processes. Their interaction with misfolded proteins, such as mutant superoxide dismutase 1 (SOD1) in Amyotrophic Lateral Sclerosis (ALS), has highlighted their potential as a therapeutic target in neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of specific this compound-containing compounds with their newly identified biological targets.

Table 1: Inhibitory Activity against AKT2/PKBβ

| Compound ID | Target | Assay Type | IC50 (µM) | Cell-Based Activity |

| 4j | AKT2/PKBβ | In vitro kinase assay | Low micromolar | Potent EC50 against glioblastoma cell lines; inhibits 3D neurosphere formation |

Table 2: Inhibitory Activity against MCL-1

| Compound ID | Target | Assay Type | Kᵢ (µM) | Cell-Based Activity |

| LC126 (Hit) | MCL-1, BCL-2 | Fluorescence Polarization | 13 ± 2.7 (for MCL-1) | - |

| GQN-B37-E | MCL-1 (selective) | Fluorescence Polarization | 0.6 | Induces caspase-dependent apoptosis in leukemia cells |

Table 3: Binding Affinity for 14-3-3 Proteins

| Compound ID | Target | Assay Type | Kₐₚₚd (µM) | EC₅₀ (µM) (Competition Assay) |

| P2 | 14-3-3-ε | Fluorescent Thermal Shift Assay | 2.85 | 11.06 |

| P2 | 14-3-3-θ | Fluorescent Thermal Shift Assay | 4.32 | - |

| P3 | 14-3-3-ε | - | - | 26.67 |

Key Signaling Pathways

The biological activity of this compound derivatives against these new targets modulates critical cellular signaling pathways.

Inhibition of AKT2 in glioma disrupts the PI3K/AKT/mTOR signaling cascade, a central driver of tumor cell proliferation and survival.[1][2][3] By blocking AKT2, downstream effectors such as TSC2 and S6 Kinase are not activated, leading to decreased cell proliferation.[3] Furthermore, the inhibition of AKT can lead to the dephosphorylation of BAD, promoting mitochondrial-mediated apoptosis.[1]

MCL-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like BAK and BAX, preventing them from forming pores in the mitochondrial outer membrane and initiating apoptosis.[4][5] The stability and function of MCL-1 are regulated by various post-translational modifications, including phosphorylation by kinases such as MEK/ERK and deubiquitination by enzymes like USP9x.[6] Inhibition of MCL-1 by phenylpyrazole derivatives disrupts its interaction with pro-apoptotic proteins, leading to the induction of apoptosis.[6]

In the context of ALS, mutant SOD1 proteins misfold and form toxic aggregates.[7] 14-3-3 proteins have been found to co-localize with these aggregates.[8][9] The sequestration of 14-3-3 proteins, particularly the ε and θ isoforms, into these aggregates is thought to impair their normal neuroprotective functions, contributing to motor neuron degeneration.[8] Phenylpyrazole-based compounds that modulate the interaction between 14-3-3 and mutant SOD1 could therefore have therapeutic potential.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay for AKT2/PKBβ Inhibition

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against AKT2/PKBβ.

-

Reagents and Materials:

-

Recombinant human AKT2/PKBβ enzyme

-

Kinase substrate (e.g., a specific peptide or protein)

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

96- or 384-well plates

-

Scintillation counter or luminescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a multi-well plate, add the kinase buffer.

-

Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the AKT2/PKBβ enzyme and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Detect the phosphorylated substrate. For radioactive assays, this involves washing the filter membrane to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the specific detection kit.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Fluorescence Polarization (FP) Assay for MCL-1 Inhibition

This protocol describes a fluorescence polarization-based binding assay to measure the affinity of compounds for MCL-1.

-

Reagents and Materials:

-

Purified recombinant MCL-1 protein

-

Fluorescently labeled probe (a ligand known to bind MCL-1, e.g., a fluorescently tagged BH3 peptide)

-

Test compounds

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

384-well, low-volume, black plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the fluorescent probe.

-

Add the test compound dilutions to the wells.

-

Add a fixed concentration of the MCL-1 protein to initiate the binding reaction. Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence polarization (in mP units) using a plate reader.

-

Plot the mP values against the logarithm of the competitor concentration.

-

Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

-

References

- 1. Akt2 and Akt3 play a pivotal role in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. AKT activation in human glioblastomas enhances proliferation via TSC2 and S6 kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]

- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 14-3-3 proteins—a moonlight protein complex with therapeutic potential in neurological disorder: in-depth review with Alzheimer’s disease [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Colocalization of 14-3-3 Proteins with SOD1 in Lewy Body-Like Hyaline Inclusions in Familial Amyotrophic Lateral Sclerosis Cases and the Animal Model | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for 4-Chloro-1-phenylpyrazole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the core synthetic routes, providing structured data on reaction conditions and yields, complete experimental protocols for key reactions, and visual diagrams of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Direct Chlorination of 1-Phenylpyrazole: This is the most common and direct route, involving the electrophilic substitution of a chlorine atom onto the 4-position of the 1-phenylpyrazole ring. Various chlorinating agents have been effectively employed for this transformation.

-

Ring Formation from Acyclic Precursors: This approach involves the construction of the pyrazole ring from acyclic starting materials that already contain the necessary phenyl and chloro substituents. This method offers flexibility in the introduction of various substituents but is generally less direct than the chlorination of a pre-formed pyrazole ring.

This guide will focus on the most prevalent and efficient methods, with a particular emphasis on the direct chlorination of 1-phenylpyrazole.

Direct Chlorination of 1-Phenylpyrazole

The 4-position of the 1-phenylpyrazole ring is susceptible to electrophilic attack, making direct chlorination a highly effective synthetic strategy. Several chlorinating agents have been successfully utilized, each with its own set of advantages and specific reaction conditions.

Chlorination using Trichloroisocyanuric Acid (TCCA)

Mechanochemical synthesis using TCCA has been reported as a highly efficient and environmentally friendly method for the chlorination of 1-phenylpyrazole.[1]

Table 1: Quantitative Data for Mechanochemical Chlorination with TCCA [1]

| Parameter | Value |

| Starting Material | 1-Phenylpyrazole |

| Chlorinating Agent | Trichloroisocyanuric Acid (TCCA) |

| Molar Ratio (Pyrazole:TCCA) | 1 : 0.4 |

| Catalyst/Additive | Silica gel |

| Reaction Time | 45 minutes |

| Temperature | Ambient (milling) |

| Yield | 93% |

-

Charging the Milling Vessel: Into a ZrO2 shaker cell, charge 1-phenylpyrazole (6.36 mmol), trichloroisocyanuric acid (TCCA) (2.54 mmol), silica gel (200.0 mg), and one ZrO2 milling ball (10.0 mm diameter).

-

Milling: Mount the reaction vessel on a shaker mill and oscillate at 30.0 Hz for 45 minutes.

-

Extraction: Extract the resulting mixture with CH2Cl2.

-

Filtration: Filter the mixture through a short pad of silica on a frit to remove insoluble solids.

-

Quenching: Wash the filtrate with a 5% NaS2O3 solution to quench any remaining active chlorine.

-

Isolation: Remove the solvent by rotary evaporation to yield this compound.

Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a versatile and widely used reagent for the chlorination of various organic compounds, including heterocyclic systems. It can act as a source of either electrophilic chlorine (Cl+) or a chlorine radical (Cl•), depending on the reaction conditions.[2][3] For the chlorination of electron-rich systems like pyrazoles, the electrophilic pathway is typically favored.

Table 2: General Conditions for Chlorination with NCS

| Parameter | Value |

| Starting Material | 1-Phenylpyrazole |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile, Dichloromethane, or Acetic Acid[2][4] |

| Temperature | 0 °C to room temperature[3][4] |

| Reaction Time | Typically 1-12 hours |

Note: A specific protocol for 1-phenylpyrazole was not detailed in the provided search results. This is a general procedure that can be optimized.

-

Dissolution: Dissolve 1-phenylpyrazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Addition of NCS: Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution. The addition can be done in portions to control the reaction temperature.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-